molecular formula C31H30N2O4 B12209382 N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)

N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)

Cat. No.: B12209382
M. Wt: 494.6 g/mol
InChI Key: RMXDNEARUNSMMC-UHFFFAOYSA-N
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Description

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyloxy and methoxy functional groups attached to a phenyl ring, and two methylbenzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) typically involves multiple steps. One common method includes the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide to yield (E)-N’-{[4-(benzyloxy)-3-methoxybenzylidene]}benzohydrazide . This intermediate can then be further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .

Scientific Research Applications

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C31H30N2O4

Molecular Weight

494.6 g/mol

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide

InChI

InChI=1S/C31H30N2O4/c1-21-11-7-9-15-25(21)30(34)32-29(33-31(35)26-16-10-8-12-22(26)2)24-17-18-27(28(19-24)36-3)37-20-23-13-5-4-6-14-23/h4-19,29H,20H2,1-3H3,(H,32,34)(H,33,35)

InChI Key

RMXDNEARUNSMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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